molecular formula C9H5F3N2O B8316194 1,6-Naphthyridin-5(6H)-one, 3-(trifluoromethyl)-

1,6-Naphthyridin-5(6H)-one, 3-(trifluoromethyl)-

Cat. No. B8316194
M. Wt: 214.14 g/mol
InChI Key: RBRPYALZZJKKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Naphthyridin-5(6H)-one, 3-(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H5F3N2O and its molecular weight is 214.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,6-Naphthyridin-5(6H)-one, 3-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Naphthyridin-5(6H)-one, 3-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,6-Naphthyridin-5(6H)-one, 3-(trifluoromethyl)-

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

3-(trifluoromethyl)-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-3-6-7(14-4-5)1-2-13-8(6)15/h1-4H,(H,13,15)

InChI Key

RBRPYALZZJKKDA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1N=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100 mL round-bottom flask, was placed a solution of 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one (as prepared in the previous step, 1.7 g, 7.87 mmol, 1.00 equiv) in dioxane (20 mL) and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (2.68 g, 11.81 mmol, 1.50 equiv). The reaction mixture was stirred for 6 h at 100° C. in an oil bath. The resulting mixture was concentrated under vacuum and the residue was dissolved in 20 mL of sodium bicarbonate. The resulting solution was extracted with 3×100 mL of dichloromethane, and the combined organic layers dried over sodium sulfate and concentrated under vacuum. The residue was purified by chromatography over a silica gel column with ethyl acetate/petroleum ether (1:10-1:2). The title compound was obtained as a light yellow solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
20 mL
Type
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Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step Two

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